4-Isopropoxypyrimidin-5-amine
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Description
Scientific Research Applications
Novel A2B Adenosine Receptor Antagonist
A study by Vidal et al. (2007) discovered a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A(2B) adenosine receptor antagonists, showcasing their potential in pharmacological applications (Bernat Vidal et al., 2007).
Kinase Inhibitors in Cancer Therapy
Research by Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, indicating their significance in anticancer therapy (H. Wada et al., 2012).
Potential Analgesic and Anti-inflammatory Agents
A study conducted by Chhabria et al. (2007) synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and evaluated their potential as analgesic and anti-inflammatory agents (M. Chhabria et al., 2007).
Role in Hypertension Treatment
Aayisha et al. (2019) investigated a molecule similar to 4-Isopropoxypyrimidin-5-amine, highlighting its role in the treatment of hypertension as a potential I1 imidazoline receptor agonist (S. Aayisha et al., 2019).
Thiazolo[4,5‐d]pyrimidine Derivatives
Bakavoli et al. (2006) demonstrated the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, contributing to the formation of new thiazolo[4,5-d]pyrimidine derivatives (M. Bakavoli et al., 2006).
Tubulin Polymerization Inhibitors in Cancer Treatment
Liu et al. (2020) synthesized 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, evaluating their role as tubulin polymerization inhibitors and their potential in cancer treatment (Wenjing Liu et al., 2020).
Cine-Amination of 4-Substituted-5-bromopyrimidines
Rasmussen et al. (1978) studied the cine-amination of 4-R-5-bromopyrimidines, contributing to the understanding of the chemical behavior of related compounds (C. Rasmussen et al., 1978).
Properties
IUPAC Name |
4-propan-2-yloxypyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKEYQYLWYHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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